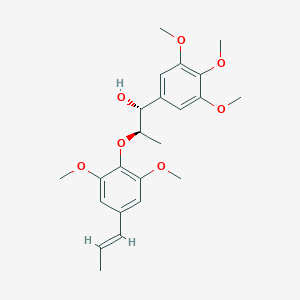

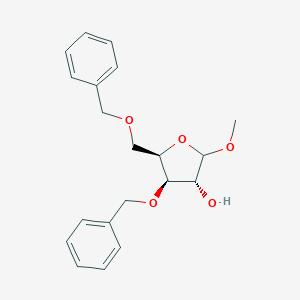

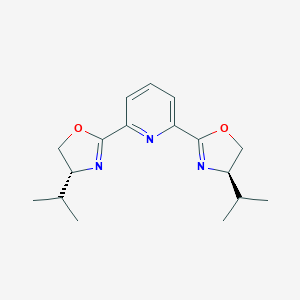

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve providing the IUPAC name, molecular formula, and structure of the compound.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Transformation and Synthesis Techniques

The compound has been utilized in sophisticated organic synthesis processes, showcasing its versatility as a building block for creating complex molecular architectures. For example, it has played a crucial role in the transformation of D-xylose into highly oxygenated cyclopentane dicarboxylates through a series of reactions including Knoevenagel condensation, glycol cleavage, and selective protection steps. This process highlights the compound's utility in constructing enantiomerically pure cyclic structures, which are valuable in the development of pharmaceutical agents and natural product synthesis (Tadano et al., 1987).

Advanced Organic Synthesis Applications

In another instance, the compound facilitated the formal synthesis of tetrahydrolipstatin and tetrahydroesterastin, demonstrating its critical role in accessing key chiral building blocks for anti-tumor and anti-obesity agents. This work underscores the compound's importance in the synthesis of bioactive molecules, utilizing methodologies such as hydrolytic kinetic resolution (HKR) and sequential α-aminoxylation followed by olefination reactions (Tripathi & Kumar, 2012).

Contributions to Natural Product Synthesis

The compound's utility extends to the synthesis of natural product analogs and derivatives. For instance, it has been involved in creating a synthetic route to prenylphenols, which are compounds with significant biological activities. The methodology employed palladium-catalyzed coupling reactions, demonstrating the compound's versatility in facilitating complex transformations necessary for natural product synthesis (Tsukayama et al., 1993).

Utility in Stereocontrolled Synthetic Routes

Furthermore, the compound has contributed to the asymmetric synthesis of complex molecules, such as stemofoline, a potential precursor for therapeutically relevant compounds. The process utilized stereoselective Mannich reactions, showcasing the compound's role in achieving precise stereocontrol in synthetic chemistry, crucial for the synthesis of biologically active compounds (Thomas & Vickers, 2009).

Safety And Hazards

This involves studying the toxicity, flammability, and other hazards associated with the compound.

Orientations Futures

This could involve potential applications of the compound, areas for further research, etc.

Please note that the availability of this information can vary depending on how much research has been done on the compound. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!

Propriétés

Numéro CAS |

132487-16-2 |

|---|---|

Nom du produit |

(3R,4R,5R)-4-(Benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol |

Formule moléculaire |

C20H24O5 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

(3R,4R,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19+,20?/m1/s1 |

Clé InChI |

SOWIHMANTOCUNZ-WRURNZQNSA-N |

SMILES isomérique |

COC1[C@@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

SMILES canonique |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

Synonymes |

METHYL-3,5-DI-O-BENZYL-D-THREO-PENTAFURANOSIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

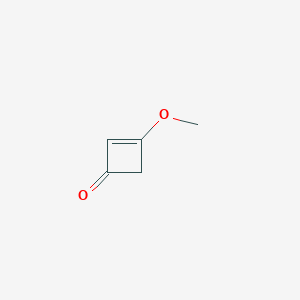

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)

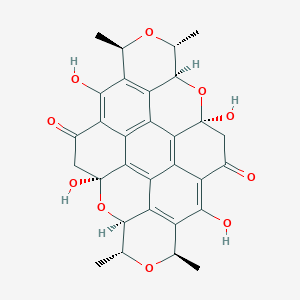

![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)